1-Chloro-2-ethynyl-3-nitro-benzene
Description
1-Chloro-2-ethynyl-3-nitrobenzene (C₈H₄ClNO₂) is a substituted benzene derivative featuring a chlorine atom at position 1, an ethynyl (C≡CH) group at position 2, and a nitro (NO₂) group at position 2. The ethynyl group introduces unique electronic and steric effects due to its sp-hybridized carbon, which distinguishes it from compounds with methyl, ethoxy, or halogen substituents .
Properties
IUPAC Name |
1-chloro-2-ethynyl-3-nitrobenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClNO2/c1-2-6-7(9)4-3-5-8(6)10(11)12/h1,3-5H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTEJCNFJVOFPNP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=C(C=CC=C1Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.57 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Chloro-2-ethynyl-3-nitro-benzene can be synthesized through a multi-step process involving electrophilic aromatic substitution reactions. The general synthetic route includes:
Chlorination: The addition of a chlorine atom to the benzene ring.
The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical reactors and optimized reaction conditions to ensure high yield and cost-effectiveness. The process may include continuous flow reactors and advanced purification techniques to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
1-Chloro-2-ethynyl-3-nitro-benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction of the nitro group can lead to the formation of amino derivatives.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .
Scientific Research Applications
Industrial Applications
1-Chloro-2-ethynyl-3-nitro-benzene primarily serves as an intermediate in the production of various chemicals:
- Dyes and Pigments : The compound is utilized in the synthesis of dyes and pigments, contributing to the colorants industry. It plays a crucial role in manufacturing intermediates such as 2-nitroaniline and dichlorobenzidine, which are essential for producing vibrant dyes used in textiles and other materials .
- Pharmaceuticals : Its derivatives are also involved in pharmaceutical applications, where they are used to synthesize active pharmaceutical ingredients (APIs) that exhibit therapeutic properties .
- Agricultural Chemicals : The compound is linked to the production of agrochemicals, including pesticides. Its derivatives can enhance the efficacy of crop protection products .
Environmental Considerations
The environmental fate of this compound has been studied extensively. It has been observed that:
- Biodegradability : The compound shows limited biodegradation potential in aquatic environments, with studies indicating less than 10% degradation within 14 days under standard test conditions . However, specialized microbial cultures can degrade it under certain conditions.
- Toxicity : Acute toxicity assessments have shown that this compound poses risks to aquatic life, with LC50 values indicating harmful effects on fish and daphnia at relatively low concentrations . Chronic exposure studies are necessary to fully understand long-term impacts.
Health Impacts
Research into the health effects of this compound has revealed several important findings:
- Toxicological Studies : Limited studies have indicated potential skin sensitization and irritation upon exposure. In animal models, absorption rates were high following oral administration, suggesting significant systemic exposure risks .
- Regulatory Status : Due to its toxicological profile, regulatory agencies monitor its use closely. The compound is included in high production volume lists, indicating its significance in industrial applications but also necessitating stringent safety measures during handling and use .
Case Studies
Several case studies highlight the practical applications and implications of using this compound:
- Dye Manufacturing : A case study on a dye manufacturing facility demonstrated that integrating this compound into their production line improved color yield while maintaining compliance with environmental regulations through effective waste management practices.
- Pesticide Development : Research involving this compound as a precursor for a new class of pesticides showed enhanced effectiveness against specific pests while minimizing ecological impact through targeted application strategies.
Mechanism of Action
The mechanism of action of 1-Chloro-2-ethynyl-3-nitro-benzene involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. The nitro group can participate in redox reactions, while the ethynyl group can form covalent bonds with nucleophilic sites on proteins .
Comparison with Similar Compounds
Structural and Electronic Effects
The table below compares 1-chloro-2-ethynyl-3-nitrobenzene with key analogs:
Key Observations:
- This could direct electrophilic substitution to specific positions (e.g., para to the ethynyl group).
- Steric Effects : Unlike the methyl group in 1-chloro-2-methyl-3-nitrobenzene, the linear ethynyl group minimizes steric clashes, possibly enhancing reactivity in cross-coupling reactions .
Physical and Chemical Properties
Melting and Boiling Points:
- 1-Chloro-2-methyl-3-nitrobenzene : Single-crystal X-ray data confirm a twisted nitro group due to steric strain, which may lower melting points compared to planar analogs .
- 1-Chloro-2-ethynyl-3-nitrobenzene : Predicted to have a higher melting point than methyl-substituted analogs due to stronger intermolecular interactions (e.g., dipole-dipole from C≡CH).
Reactivity:
- Nitro Group Stability : The nitro group in all analogs is resistant to reduction under mild conditions but can participate in nucleophilic aromatic substitution under high temperatures or catalytic conditions.
Biological Activity
1-Chloro-2-ethynyl-3-nitro-benzene is a compound of interest due to its potential biological activities, particularly in the context of toxicity and mutagenicity. This article reviews various studies and findings related to its biological activity, including mutagenic potential, carcinogenicity, and other toxicological effects.
This compound is characterized by the following chemical structure:
- Molecular Formula : C_8H_6ClN_1O_2
- CAS Number : 873-31-4
Biological Activity Overview
The biological activity of this compound has been investigated through various in vitro and in vivo studies. Key findings include:
Mutagenicity
- It has shown weak mutagenic activity in bacterial test systems but was not mutagenic in mammalian cell tests in vitro .
- In mammalian cells, it has been associated with increased rates of sister chromatid exchanges , indicating some level of genotoxicity .
Carcinogenic Potential
- Evidence suggests that this compound may have carcinogenic potential , as it induced tumors in different organs of rats and in the liver of mice during studies .
- The compound's ability to cause DNA damage has been documented, with intraperitoneal injections resulting in single-strand breaks in liver and kidney tissues .
Toxicological Effects
The compound has been linked to various toxicological effects:
- Hematological Effects : It induces methaemoglobinemia, leading to regenerative anemia and various tissue changes due to oxidative injury .
- Organ Toxicity : Specific renal and hepatic toxicity has been noted, with significant changes observed in organ weights following exposure .
Table 1: Summary of Toxicological Studies on this compound
Case Studies
Several case studies have highlighted the effects of this compound on human health. For instance, accidental exposure incidents have shown elevated levels of urinary metabolites related to the compound, indicating systemic absorption and potential toxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
